![molecular formula C14H13FN4OS B2595354 N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-72-7](/img/structure/B2595354.png)
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study reported the synthesis of benzo[d]imidazo[2,1-b]thiazole compounds using ethyl acetoacetate as the starting material . The process involved five steps: alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction .Scientific Research Applications
Antibacterial Activity
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. These derivatives are obtained with yields ranging from 55% to 92% in relatively short reaction times . Among these compounds, one showed antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding highlights the potential of this compound in combating bacterial infections.
Isoxazole Derivatives
The isoxazole ring is a fundamental scaffold in pharmaceutical and biological applications. Isoxazole derivatives have been explored for their various activities:
Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate product in the synthesis of paliperidone, a key active metabolite of the older antipsychotic risperidone .
Alzheimer’s Disease Treatment
Substituted N-benzylpiperidine benzisoxazole derivatives act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These compounds are used in the treatment of Alzheimer’s disease .
Quorum Sensing Inhibition
While not directly related to the compound itself, understanding quorum sensing pathways is crucial. Bacteria use these pathways to coordinate behaviors such as biofilm formation and virulence production. Inhibiting quorum sensing could offer new strategies for combating bacterial infections .
Mechanism of Action
Another study reported that isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against several cancer cell lines . These compounds induced G2/M cell cycle arrest and apoptosis by p53 activation via mitochondrial-dependent pathways .
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-6-11(19(3)17-8)13(20)16-14-18(2)10-5-4-9(15)7-12(10)21-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYSSXWWXTWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
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